1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound "1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. This class of compounds has been studied for its potential biological activities, including affinity toward adenosine receptors and anti-diabetic properties through DPP-4 inhibition. The specific compound is structurally related to the derivatives mentioned in the provided papers, which have been synthesized and evaluated for their biological activities.
Synthesis Analysis
The synthesis of related triazolo[4,5-d]pyrimidine derivatives typically involves the preparation of 7-chloro compounds followed by nucleophilic substitution with the appropriate amine to introduce various amino substituents at the 7 position. Additionally, lipophilic substituents are introduced at the 3 position, such as benzyl, phenethyl, or 2-chlorobenzyl groups . Another related synthesis process for triazolo-pyridazine derivatives involves a two-step synthesis with a one-pot mode using starting materials like pyridine and dichloropyridazine, followed by conjugation with corresponding secondary amines .
Molecular Structure Analysis
The molecular structure of triazolo[4,5-d]pyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at the 3 and 7 positions, significantly influences the biological activity of these compounds. The presence of a piperazine moiety, as indicated in the compound of interest, is a common structural feature in medicinal chemistry due to its versatility and potential to interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of triazolo[4,5-d]pyrimidine derivatives is influenced by the functional groups attached to the core structure. The nucleophilic substitution reactions used in their synthesis suggest that the chloro group at the 7 position is a reactive site for introducing various substituents. The presence of a benzyl group can also affect the overall reactivity and stability of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The lipophilicity of the substituents, particularly at the 3 position, is a key factor in determining the affinity for biological receptors. The introduction of various amino substituents at the 7 position can also affect the solubility and overall pharmacokinetic profile of these compounds . Additionally, the synthesis and biological evaluation of triazolo-pyridazine derivatives indicate that these compounds can have significant anti-diabetic properties, which may be related to their physical and chemical characteristics .
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, is a significant area of research. These compounds are synthesized using various chemical reactions and have been evaluated for their antimicrobial and antitumor activities. For instance, certain newly synthesized compounds have shown moderate effects against bacterial and fungal species, indicating their potential in antimicrobial applications (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).
Antimicrobial and Antitumor Agents
Research into thiazolopyrimidines and their derivatives, such as triazolo and triazinopyrimidine derivatives, has shown that some of these compounds possess promising antimicrobial activity. However, none exhibited appreciable antitumor activity, highlighting the specificity of their biological effects and the need for further optimization to enhance their therapeutic potential (M. Said, K. Abouzid, Ashraf Mouneer, A. Ahmedy, & A. Osman, 2004).
Antimicrobial Activities of Heterocycles
The antimicrobial activity of synthesized heterocyclic compounds is a crucial area of study. Certain compounds, including those derived from pyrazole, pyridine, triazolopyrimidine, and others, have shown significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Y. Mabkhot, Fatima Alatibi, N. El-Sayed, N. A. Kheder, & S. Al-showiman, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death . The compound’s action on this pathway has downstream effects on cell proliferation, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth in several examined cell lines . Specifically, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This leads to a decrease in tumor cell proliferation, making it a potential candidate for cancer treatment .
properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-20(2,3)19(28)26-11-9-25(10-12-26)17-16-18(22-14-21-17)27(24-23-16)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWPGRBGDQHTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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